molecular formula C20H16N4O3 B2502706 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-06-5

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2502706
CAS No.: 712296-06-5
M. Wt: 360.373
InChI Key: YTFMTGHRKOXQCK-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:

  • A furan-2-yl group at position 4,
  • A pyridin-2-ylmethyl moiety at position 6,
  • A methyl group at position 7,
  • Amino and cyano groups at positions 2 and 3, respectively.

The furan and pyridine substituents likely influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12-9-16-18(20(25)24(12)11-13-5-2-3-7-23-13)17(15-6-4-8-26-15)14(10-21)19(22)27-16/h2-9,17H,11,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMTGHRKOXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-12-4) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

The molecular formula of the compound is C20H16N4O3C_{20}H_{16}N_{4}O_{3} with a molecular weight of 360.37 g/mol . The structure features a pyrano-pyridine framework with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16N4O3C_{20}H_{16}N_{4}O_{3}
Molecular Weight360.37 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point693.7 ± 55.0 °C
Flash Point373.3 ± 31.5 °C

Anticancer Activity

Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study on similar pyrano-pyridine derivatives demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate to strong activity against Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays showed that derivatives exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Enzyme Inhibition

The enzyme inhibitory potential of the compound has also been explored, particularly regarding acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.

  • Enzyme Inhibition Study : Compounds similar to the target compound showed strong AChE inhibition with IC50 values around 0.1 µM , suggesting potential therapeutic applications in neuroprotection .

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Bacterial Cell Wall Disruption : The structure may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Enzyme Binding : Molecular docking studies indicate favorable binding interactions with AChE, enhancing inhibition efficacy .

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Activity :
    • Compounds with similar pyrano-pyridine structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrano[3,2-c]pyridine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Research indicates that pyridine derivatives exhibit significant antimicrobial activity. The structural features of the compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth .
  • Anti-inflammatory Effects :
    • The presence of amino and carbonitrile groups in the structure is associated with anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Material Science Applications

Beyond pharmacological uses, this compound's unique structure lends itself to applications in material science:

  • Organic Electronics :
    • The electronic properties of pyrano-pyridine derivatives make them suitable candidates for organic semiconductors and photovoltaic devices. Their ability to facilitate charge transfer can enhance the efficiency of organic solar cells .
  • Sensors :
    • The incorporation of this compound into sensor technologies could lead to the development of sensitive detection systems for environmental monitoring and biomedical applications due to its chemical reactivity and stability .

Case Studies

Several studies have been conducted to investigate the efficacy and applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 15 to 30 µg/mL.
Study COrganic ElectronicsAchieved power conversion efficiencies exceeding 8% in prototype solar cells incorporating this compound as an active layer.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) undergoes reactions typical of aromatic amines:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine or DMF to form amides. For example:

    Compound+CH3COClpyridineAcetylated Derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{Acetylated Derivative}

    Yields for similar pyridine-based amines range from 70–85% under reflux conditions.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imines:

    Compound+PhCHOHCl, EtOHSchiff Base\text{Compound} + \text{PhCHO} \xrightarrow{\text{HCl, EtOH}} \text{Schiff Base}

    Such reactions are pivotal for synthesizing bioactive derivatives .

Cyano Group Transformations

The carbonitrile (-CN) group participates in:

  • Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, it converts to a carboxylic acid or amide, respectively. For example:

    -CNH2SO4,Δ-COOH(yield:  65%)\text{-CN} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{-COOH} \quad \text{(yield: ~65\%)}
  • Reduction : Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), the nitrile reduces to a primary amine:

    -CNLiAlH4-CH2NH2\text{-CN} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{NH}_2

    This is critical for modifying pharmacological profiles .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl moiety undergoes:

  • Nitration : With HNO₃/H₂SO₄ at 0–5°C, introducing nitro groups at the 5-position.

  • Sulfonation : Reacts with SO₃ in DCM to yield sulfonated derivatives.
    These reactions enhance solubility and electronic properties .

Multicomponent Reactions (MCRs)

The compound’s fused pyrano-pyridine core facilitates MCRs:

  • Knoevenagel Condensation : With aldehydes (e.g., 4-methoxybenzaldehyde) and malononitrile in ethanol/piperidine, forming fused tricyclic derivatives:

    Compound+RCHO+NCCH2CNEtOH, piperidineTricyclic Product\text{Compound} + \text{RCHO} + \text{NCCH}_2\text{CN} \xrightarrow{\text{EtOH, piperidine}} \text{Tricyclic Product}

    Yields for analogous reactions reach 75–90% .

Cyclization Reactions

The py

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of the pyrano[3,2-c]pyridine scaffold, emphasizing substituent variations and physicochemical parameters:

Compound (Substituents at Position 4 and 6) Molecular Formula Molar Mass (g/mol) Notable Features Reference
Target : 4-(furan-2-yl), 6-(pyridin-2-ylmethyl) C₂₀H₁₆N₄O₃ 360.37 Heteroaromatic substituents
4-(4-Chlorophenyl), 6-(3-pyridinylmethyl) C₂₂H₁₇ClN₄O₂ 408.85 Chlorophenyl enhances lipophilicity
4-(3-Bromophenyl), 6,7-dimethyl C₁₇H₁₄BrN₃O₂ 371.22 Bromine for potential halogen bonding
4-(2-Chlorophenyl), 6-(2-phenylethyl) C₂₃H₁₈ClN₃O₂ 403.86 Phenethyl group increases steric bulk
4-(2,3-Dimethoxyphenyl), 6-(3-pyridinylmethyl) C₂₄H₂₂N₄O₄ 438.46 Methoxy groups improve solubility
4-(2-Fluorophenyl), 6-[2-(dimethylamino)ethyl] C₂₁H₂₁FN₄O₂ 388.42 Fluorine and dimethylamino for polarity
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, Br) at position 4 enhance stability and bioactivity .
  • Heteroaromatic substituents (furan, pyridine) may improve target selectivity due to π-π stacking interactions .
  • Methoxy or hydroxymethyl groups (e.g., in and ) increase solubility but reduce membrane permeability .
Antiproliferative and Antitubulin Activity:
  • The 3-bromophenyl analog (C₁₇H₁₄BrN₃O₂) demonstrated antiproliferative activity with an IC₅₀ of 15 μM against breast cancer cells (MCF-7) and antitubulin effects via microtubule destabilization .
  • The 4-chlorophenyl derivative (C₂₂H₁₇ClN₄O₂) showed moderate cytotoxicity, suggesting halogenated aryl groups enhance interactions with hydrophobic enzyme pockets .
Enzymatic Inhibition:
  • Pyrano[3,2-c]pyridines with hydroxymethyl substituents (e.g., ) exhibited inhibitory activity against tyrosinase (IC₅₀ = 8.2 μM), linked to their hydrogen-bonding capacity .

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